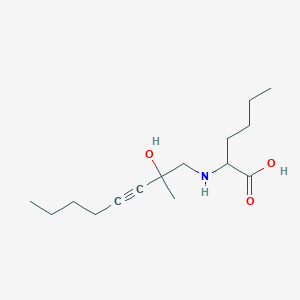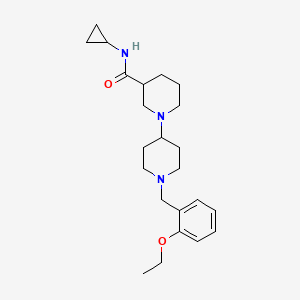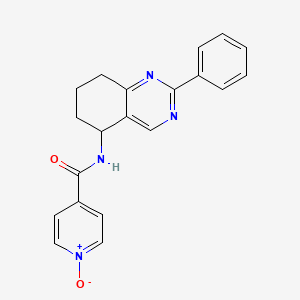![molecular formula C12H14N2O3S B6136937 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been studied for its potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been investigated for its anticancer properties. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of materials science, where it has been studied for its ability to act as a corrosion inhibitor for metals. Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone can effectively inhibit the corrosion of metals such as copper and steel.
作用机制
The mechanism of action of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has minimal toxicity to normal cells and tissues. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. In the field of materials science, 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been shown to effectively inhibit the corrosion of metals without causing any adverse effects.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone in lab experiments is its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound. Another direction is to explore its potential as a corrosion inhibitor for other metals and in different environments. Additionally, studies can be conducted to investigate the potential of this compound in other fields, such as catalysis and electrochemistry.
合成方法
The synthesis of 1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone has been reported in various studies. One of the commonly used methods is the condensation reaction between 2-aminobenzimidazole and ethylsulfonylacetone in the presence of a base such as potassium carbonate. The reaction takes place in ethanol or another suitable solvent, and the product is obtained after purification through recrystallization.
属性
IUPAC Name |
1-(2-ethylsulfonylbenzimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)12-13-10-6-4-5-7-11(10)14(12)8-9(2)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFUTPKQDJJYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]propan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)

![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

